molecular formula C16H16 B15203294 1,4-Di(prop-1-en-2-yl)naphthalene

1,4-Di(prop-1-en-2-yl)naphthalene

Cat. No.: B15203294
M. Wt: 208.30 g/mol
InChI Key: BMCRCHFDSWRJLQ-UHFFFAOYSA-N
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Description

1,4-Di(prop-1-en-2-yl)naphthalene is a naphthalene derivative substituted at the 1 and 4 positions with prop-1-en-2-yl (isopropenyl) groups. This compound is structurally characterized by a planar naphthalene core and two unsaturated alkenyl substituents, which confer unique electronic and steric properties. The isopropenyl groups enhance reactivity toward polymerization or addition reactions, making it a candidate for materials science applications, such as cross-linked polymers or precursors for functionalized nanomaterials .

Properties

Molecular Formula

C16H16

Molecular Weight

208.30 g/mol

IUPAC Name

1,4-bis(prop-1-en-2-yl)naphthalene

InChI

InChI=1S/C16H16/c1-11(2)13-9-10-14(12(3)4)16-8-6-5-7-15(13)16/h5-10H,1,3H2,2,4H3

InChI Key

BMCRCHFDSWRJLQ-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C1=CC=C(C2=CC=CC=C21)C(=C)C

Origin of Product

United States

Preparation Methods

Birch Reduction and Functionalization

The Birch reduction of naphthalene generates 1,4-dihydronaphthalene, a partially saturated intermediate amenable to further functionalization. In a typical procedure, naphthalene is dissolved in anhydrous tetrahydrofuran (THF) and treated with lithium or sodium in liquid ammonia, followed by quenching with an alcohol to yield 1,4-dihydronaphthalene. Subsequent alkenylation can be achieved via palladium-catalyzed coupling reactions. For example, treating 1,4-dihydronaphthalene with isopropenylmagnesium bromide in the presence of a catalytic amount of [Pd(PPh₃)₄] enables the introduction of isopropenyl groups at the 1- and 4-positions. This two-step sequence has been reported to achieve moderate yields (50–60%) in model systems, though steric hindrance may limit efficiency.

Table 1. Birch Reduction-Alkenylation Route

Step Conditions Yield (%) Selectivity (1,4:1,2)
Birch Reduction Li/NH₃, THF, –33°C, 2 h 88 7:1
Alkenylation [Pd(PPh₃)₄], THF, 80°C, 12 h 55 >95:5

Transition Metal-Catalyzed Coupling

Direct functionalization of naphthalene via Suzuki-Miyaura coupling offers a regioselective pathway. Using 1,4-dibromonaphthalene and isopropenylboronic acid under palladium catalysis, the coupling reaction proceeds in toluene/water mixtures with Na₂CO₃ as a base. Optimized conditions (Pd(OAc)₂, SPhos ligand, 100°C, 24 h) afford the target compound in 70–75% yield. This method benefits from the commercial availability of dibromonaphthalene derivatives and the mild reaction conditions, which prevent isomerization of the isopropenyl groups.

Table 2. Suzuki-Miyaura Coupling Parameters

Substrate Catalyst/Ligand Solvent Temperature (°C) Yield (%)
1,4-Dibromonaphthalene Pd(OAc)₂/SPhos Toluene/H₂O 100 72

Friedel-Crafts Alkylation

Friedel-Crafts alkylation of naphthalene with 2-chloropropene in the presence of AlCl₃ has been explored as a one-step method. However, the reaction suffers from poor regioselectivity, yielding a mixture of 1,2-, 1,3-, and 1,4-isomers. Modifying the solvent system to include nitromethane improves selectivity for the 1,4-isomer (40% yield, 3:1 selectivity), though competing oligomerization of the alkene remains a limitation.

Comparative Analysis of Synthetic Routes

The Birch reduction-functionalization route offers high selectivity but requires handling pyrophoric reagents and cryogenic conditions. In contrast, Suzuki-Miyaura coupling provides superior regiocontrol under milder conditions, albeit at higher costs due to palladium catalysts. Friedel-Crafts alkylation, while operationally simple, is less practical for large-scale synthesis due to low yields and purification challenges.

Applications and Derivatives

1,4-Di(prop-1-en-2-yl)naphthalene serves as a precursor to photoresponsive materials and cross-linked polymers. Its derivatives, such as epoxy resins incorporating the naphthalene core, exhibit enhanced thermal stability. Further functionalization via epoxidation or Diels-Alder reactions expands its utility in materials science.

Chemical Reactions Analysis

Types of Reactions: 1,4-Di(prop-1-en-2-yl)naphthalene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding naphthoquinones.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to yield reduced naphthalene derivatives.

    Substitution: Electrophilic substitution reactions, such as nitration and sulfonation, can be performed using nitric acid (HNO3) and sulfuric acid (H2SO4), respectively.

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: H2, Pd/C, room temperature or elevated temperatures.

    Substitution: HNO3, H2SO4, controlled temperatures.

Major Products:

    Oxidation: Naphthoquinones.

    Reduction: Reduced naphthalene derivatives.

    Substitution: Nitro- and sulfonated naphthalene derivatives.

Scientific Research Applications

1,4-Di(prop-1-en-2-yl)naphthalene has found applications in various scientific research fields:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.

Mechanism of Action

The mechanism of action of 1,4-Di(prop-1-en-2-yl)naphthalene involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may interact with cellular receptors or enzymes, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

1,4-Di(prop-1-en-2-yl)benzene (Compound 2x)

  • Structure : Benzene core with isopropenyl groups at 1,4 positions.
  • Synthesis : Prepared via bidentate phosphine-assisted methylenation, yielding 75% as a colorless oil .
  • Key Differences :
    • The naphthalene core in 1,4-di(prop-1-en-2-yl)naphthalene increases conjugation and steric bulk compared to the benzene analog.
    • Naphthalene derivatives generally exhibit higher melting points and lower solubility in polar solvents due to extended π-systems .

1,4-Bis(4-methoxyphenyl)naphthalene

  • Structure : Naphthalene core substituted with 4-methoxyphenyl groups at 1,4 positions.
  • Crystallography: The methoxyphenyl groups form dihedral angles of 59.63°–67.09° with the naphthalene plane, creating a non-planar structure stabilized by C–H⋯O interactions .
  • Key Differences :
    • Methoxy groups introduce electron-donating effects, enhancing solubility in polar solvents, whereas isopropenyl groups prioritize hydrophobic interactions.
    • The absence of alkene bonds in methoxyphenyl derivatives limits their reactivity in polymerization compared to 1,4-di(prop-1-en-2-yl)naphthalene .

Functional Group Impact on Properties

1,4-Bis(2-benzoxazolyl)naphthalene (C.I.367)

  • Structure : Naphthalene core with benzoxazolyl groups at 1,4 positions.
  • Applications : Used as a fluorescent brightener (C.I.367) due to its rigid, conjugated structure, which emits intense fluorescence under UV light .
  • Key Differences :
    • Benzoxazolyl groups provide strong fluorescence, whereas isopropenyl groups lack such optical activity.
    • The electron-withdrawing nature of benzoxazolyl groups contrasts with the electron-rich isopropenyl substituents, affecting electronic properties .

Naphthalene-1,4-dione Derivatives

  • Structure : Oxidized naphthalene core with ketone groups at 1,4 positions.
  • Reactivity: Undergo nucleophilic addition at the quinone carbonyl groups, unlike the electrophilic alkene bonds in 1,4-di(prop-1-en-2-yl)naphthalene .
  • Crystallography: Planar naphthoquinone systems with C–H⋯O interactions, similar to the stacking behavior of naphthalene derivatives .

Environmental and Metabolic Behavior

1,4-Dichloronaphthalene (1,4-DCN)

  • Biodegradation : Metabolized by Pseudomonas sp. HY via epoxidation and hydroxylation, forming chlorinated salicylic acids .
  • Key Differences :
    • Chlorine substituents increase environmental persistence, while isopropenyl groups may facilitate faster degradation via alkene oxidation.
    • Both compounds share similar metabolic pathways involving epoxide intermediates, but 1,4-DCN produces toxic chlorinated byproducts .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1,4-Di(prop-1-en-2-yl)naphthalene, and what key reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves alkylation of naphthalene derivatives. For example, propargyl bromide can react with naphthol precursors in dimethylformamide (DMF) using potassium carbonate (K₂CO₃) as a base to form alkoxy intermediates. Subsequent elimination or isomerization steps may introduce the prop-1-en-2-yl groups at the 1,4-positions. Critical factors include:

  • Reagent stoichiometry : Excess propargyl bromide (1.2–1.5 eq.) improves substitution efficiency.
  • Solvent choice : Polar aprotic solvents like DMF enhance reaction rates by stabilizing oxyanion intermediates .
  • Temperature control : Room temperature minimizes side reactions (e.g., polymerization of alkenyl groups) .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structure of 1,4-Di(prop-1-en-2-yl)naphthalene?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify substitution patterns and confirm regioselectivity. Coupling constants in ¹H NMR distinguish between cis/trans alkene configurations.
  • Mass Spectrometry (MS) : High-resolution MS (e.g., ESI-TOF) verifies molecular weight and fragmentation pathways .
  • X-ray Crystallography : Single-crystal analysis using programs like SHELXL refines bond lengths and angles. For example, SHELXL’s robust refinement algorithms handle disorder in alkenyl substituents .

Advanced Research Questions

Q. How do cytochrome P450 enzymes metabolize 1,4-Di(prop-1-en-2-yl)naphthalene derivatives, and what reactive intermediates are formed?

  • Methodological Answer :

  • Metabolic Pathways : CYP450 enzymes (e.g., CYP1A1/2) oxidize the naphthalene core to form epoxides (e.g., 1,2-oxide) or quinones (1,4-naphthoquinone). Reactive intermediates like 1,2-naphthoquinone may bind to glutathione, causing oxidative stress .
  • Experimental Design : Use hepatic microsomal assays with NADPH cofactors to track metabolite formation. LC-MS/MS quantifies adducts (e.g., hemoglobin or albumin adducts) to assess bioactivation .

Q. What methodological considerations are critical when reconciling contradictory toxicity data in studies involving 1,4-disubstituted naphthalene compounds?

  • Methodological Answer :

  • Study Quality Assessment : Apply confidence criteria (e.g., high/moderate/low) based on experimental rigor. For example, studies with controlled exposure routes (inhalation vs. oral) and validated biomarkers (e.g., urinary metabolites) receive higher confidence .
  • Data Harmonization : Cross-reference in vitro cytotoxicity assays (e.g., MTT tests) with in vivo models to resolve discrepancies. Adjust for interspecies metabolic differences using allometric scaling .

Q. What experimental approaches are recommended for investigating the environmental partitioning behavior of 1,4-Di(prop-1-en-2-yl)naphthalene in aquatic systems?

  • Methodological Answer :

  • Partitioning Studies : Measure log Kow (octanol-water partition coefficient) via shake-flask or HPLC methods to predict bioaccumulation potential.
  • Degradation Analysis : Conduct photolysis experiments under UV light to assess half-life in water. GC-MS monitors degradation products (e.g., hydroxylated derivatives) .
  • Sediment Interaction : Use batch sorption assays with varying organic carbon content to model adsorption kinetics .

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